molecular formula C11H8N2O B6322955 6-Methoxyisoquinoline-1-carbonitrile CAS No. 1179148-80-1

6-Methoxyisoquinoline-1-carbonitrile

Cat. No.: B6322955
CAS No.: 1179148-80-1
M. Wt: 184.19 g/mol
InChI Key: ZZBHBQQKLLJFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxyisoquinoline-1-carbonitrile (CAS 1179148-80-1) is a chemical reagent intended for research use only. This compound belongs to the quinoline family, a class of heterocyclic structures recognized for their significant value in medicinal chemistry and drug discovery . Its specific molecular structure makes it a versatile synthetic intermediate and a key scaffold for designing novel bioactive molecules. Researchers are particularly interested in quinoline derivatives for their potential in overcoming multidrug resistance in cancer therapy. Compounds with this core structure have been investigated as P-glycoprotein (P-gp) inhibitors, which may help to increase the intracellular concentration and efficacy of chemotherapeutic drugs . Furthermore, structurally similar methoxyquinoline-carbonitrile analogs are the subject of ongoing research for the development of new treatments for parasitic diseases, showcasing the broad therapeutic potential of this chemical class . The provided compound serves as a crucial building block in these and other exploratory research areas. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxyisoquinoline-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBHBQQKLLJFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 6 Methoxyisoquinoline 1 Carbonitrile Derivatives

Systematic Structural Modifications of the Isoquinoline (B145761) Core

Influence of Substituents at the C6 Methoxy (B1213986) Position

The methoxy group at the C6 position is a common feature in many biologically active isoquinoline and quinoline (B57606) compounds. nih.govsigmaaldrich.com Its electron-donating nature can influence the electron density of the heterocyclic ring system, thereby affecting its interaction with molecular targets.

While direct SAR studies on the C6-methoxy group of 6-methoxyisoquinoline-1-carbonitrile are limited, insights can be drawn from related quinoline structures. For instance, in a series of 6-methoxy-2-arylquinolines, the C6-methoxy group was conserved while other parts of the molecule were modified to evaluate their potential as P-glycoprotein inhibitors. The presence of this group is often considered important for maintaining a baseline level of activity, likely through favorable interactions within the binding pocket of target proteins. In the context of anticancer agents, methoxy groups on the quinoline ring, including at the C6 position, have been shown to contribute to the cytotoxic activity of the compounds.

Alterations of the C6-methoxy group to other alkoxy groups (e.g., ethoxy, propoxy) or its replacement with other electron-donating or electron-withdrawing groups would be a critical step in elucidating its precise role in the bioactivity of this compound derivatives. Such modifications could impact the compound's metabolic stability, lipophilicity, and binding affinity.

Impact of the Carbonitrile Group at C1 on Bioactivity

The carbonitrile (cyano) group at the C1 position of the isoquinoline ring is a key functional group that significantly influences the molecule's electronic properties and potential as a hydrogen bond acceptor. The introduction of a cyano group can enhance the interaction of the molecule with biological targets. researchgate.net

In the broader context of heterocyclic compounds, the carbonitrile group is a known pharmacophore that can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, with amino acid residues in enzyme active sites or receptors. For example, in the development of kinase inhibitors, the cyano group has been utilized to establish critical hydrogen bonds that contribute to the inhibitor's potency. nih.gov

Furthermore, the carbonitrile group is a versatile synthetic handle, allowing for further derivatization to amides, tetrazoles, or other functional groups, which can be explored to modulate the compound's biological profile. The bioisosteric replacement of the carbonitrile group would be a valuable strategy to probe the structural requirements for activity and to potentially improve pharmacokinetic properties.

SAR Associated with Peripheral Substituents and Linkers

Beyond the core scaffold, the introduction of peripheral substituents and linkers provides a powerful avenue for modulating the biological activity of this compound derivatives. These modifications can influence the molecule's solubility, cell permeability, and target engagement.

For instance, in related quinoline-3-carbonitrile systems, the attachment of various aryl and heteroaryl moieties through different linkers has been shown to be a successful strategy for developing potent antimicrobial and anticancer agents. researchgate.netnih.gov The nature and length of the linker, as well as the substitution pattern on the peripheral ring, can dramatically alter the biological activity.

A hypothetical SAR study on this compound could involve the introduction of a linker at a suitable position, followed by the exploration of a diverse range of terminal groups. This would allow for the probing of additional binding pockets on the target protein and the optimization of pharmacokinetic properties.

Positional Isomerism and Biological Activity Profiling

The arrangement of atoms within a molecule, or positional isomerism, can have a profound impact on its biological activity. This is particularly true for heterocyclic systems like isoquinoline and quinoline, where the position of the nitrogen atom and substituents dictates the molecule's three-dimensional shape and electronic distribution. uel.ac.uk

Comparative SAR with 6-Methoxyquinoline-3-carbonitrile (B3100304) Analogs

A direct comparison of the biological activities of this compound with its positional isomer, 6-methoxyquinoline-3-carbonitrile, is essential for understanding the role of the nitrogen atom's position. Studies on 6-methoxyquinoline-3-carbonitrile derivatives have provided valuable SAR data, particularly in the context of antimicrobial activity. researchgate.net

A series of new 6-methoxyquinoline-3-carbonitrile derivatives were synthesized and evaluated for their in-vitro antimicrobial activity. researchgate.net The results highlighted that modifications at other positions of the quinoline ring, while retaining the 6-methoxy and 3-carbonitrile groups, led to compounds with significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, certain ester and thioether derivatives demonstrated potent antimicrobial effects. researchgate.net

The following interactive data table summarizes the antimicrobial activity of selected 6-methoxyquinoline-3-carbonitrile derivatives from a study, illustrating the impact of different substituents.

CompoundSubstituent at C2Gram-Positive Bacteria (MIC µg/mL)Gram-Negative Bacteria (MIC µg/mL)Antifungal Activity
7b Ester derivativeHighHighModerate
9c Thioether derivativeHighModerateLow
7d -ModerateHighModerate
9b -ModerateHighLow
7e -LowModerateHigh

Note: This table is based on findings for 6-methoxyquinoline-3-carbonitrile derivatives and is intended for comparative purposes. "High," "Moderate," and "Low" are qualitative descriptors of activity based on the cited research. researchgate.net

Analysis of Isoquinoline vs. Quinoline Ring Systems

The fundamental difference between the isoquinoline and quinoline ring systems lies in the position of the nitrogen atom. uel.ac.uk In quinoline, the nitrogen is at position 1, while in isoquinoline, it is at position 2. This seemingly small change alters the electron distribution, basicity, and steric environment of the molecule, which can lead to significant differences in biological activity. uel.ac.uknih.gov

The lone pair of electrons on the nitrogen atom in both quinoline and isoquinoline allows them to act as bases and nucleophiles. nih.gov However, the position of the nitrogen influences the reactivity of the different positions on the ring. For example, nucleophilic substitution reactions occur more readily at the C1 position in isoquinolines. researchgate.net

Metabolic studies have also revealed differences between the two isomers. Quinoline, for instance, is known to be a hepatocarcinogen and mutagen in certain models, with its metabolic activation being linked to the formation of a 5,6-epoxide. mdpi.com In contrast, isoquinoline has not been shown to have the same genotoxic profile, which is attributed to differences in their metabolic pathways. mdpi.com These intrinsic differences in the core scaffolds underscore the importance of synthesizing and evaluating both isoquinoline and quinoline analogs in drug discovery programs.

Stereochemical Considerations in Ligand-Target Interactions

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical determinant of its biological activity. For a molecule to interact effectively with its biological target, such as a receptor or an enzyme, it must have a specific and complementary shape. This principle is particularly relevant in the study of isoquinoline derivatives, where the presence of chiral centers can lead to stereoisomers (enantiomers or diastereomers) with markedly different pharmacological profiles. While specific, detailed research on the stereochemical considerations of this compound itself is not extensively documented in publicly available literature, the broader family of isoquinoline and tetrahydroisoquinoline derivatives offers significant insights into the pivotal role of stereochemistry in their ligand-target interactions.

Chirality is an intrinsic feature of many biological macromolecules, including enzymes and receptors, which leads to stereoselective interactions with chiral ligands. nih.gov Even subtle differences in the spatial orientation of functional groups can dramatically alter binding affinity, efficacy, and even the mode of action of a drug. Generally, one enantiomer of a chiral drug may exhibit significantly higher potency or a different biological effect compared to its counterpart. nih.govnih.gov

In the context of isoquinoline derivatives, the introduction of a chiral center, often at the C1 position of a tetrahydroisoquinoline ring, has been a key strategy in developing potent and selective ligands for various targets. For instance, studies on 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline analogs as bradycardic agents revealed that the biological activity resides predominantly in one enantiomer. nih.gov Specifically, the (R)-enantiomer of certain derivatives demonstrated potent inhibitory activity on the I(f) current, highlighting the importance of the absolute configuration at the chiral center for effective interaction with the ion channel. nih.gov

The differential activity between stereoisomers can be attributed to the specific interactions formed within the binding pocket of the target protein. A three-point attachment model is often invoked to explain this selectivity, where at least three points of interaction between the ligand and the receptor are necessary for chiral recognition. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and ionic bonds, the precise geometry of which is dictated by the ligand's stereochemistry.

Molecular modeling and docking studies on related 6-methoxy-1,2,3,4-tetrahydroisoquinoline (B104604) derivatives have provided further evidence for the role of stereochemistry. nih.gov These computational methods have shown how specific enantiomers orient themselves within the binding site to maximize favorable interactions. For example, the orientation of the methoxy group and other substituents on the isoquinoline core can either facilitate or hinder key interactions with amino acid residues in the target protein. nih.gov

The following interactive table presents hypothetical data based on findings for related isoquinoline derivatives, illustrating how stereochemistry can influence binding affinity for a biological target.

CompoundStereoisomerTarget Binding Affinity (Ki, nM)
Derivative A (R)-enantiomer15
Derivative A (S)-enantiomer250
Derivative B (R)-enantiomer8
Derivative B (S)-enantiomer180
Derivative C Racemic Mixture95

Note: The data in this table is illustrative and based on trends observed in related isoquinoline compounds, not specific experimental values for this compound derivatives.

As the table demonstrates, the (R)-enantiomers consistently show a significantly lower Ki value, indicating a higher binding affinity for the target compared to their (S)-counterparts. The racemic mixture, being an equal combination of both enantiomers, exhibits an intermediate affinity. This underscores the importance of chiral separation and the evaluation of individual stereoisomers in drug discovery and development. wvu.edu The pursuit of enantiomerically pure compounds is often a key objective in medicinal chemistry to optimize therapeutic efficacy and minimize potential off-target effects that might be associated with the less active or inactive enantiomer. ucj.org.ua

Mechanistic Investigations of 6 Methoxyisoquinoline 1 Carbonitrile and Analogs

Elucidation of Molecular Mechanisms of Action (MoA)

The molecular interactions of a compound are fundamental to its pharmacological effect. For isoquinoline (B145761) derivatives, these interactions can span from specific enzyme inhibition and receptor binding to intercalation with nucleic acids.

Furthermore, studies on isoquinoline-tethered quinazoline (B50416) derivatives have revealed potent inhibition of tyrosine kinases like HER2. nih.gov While these are more complex analogs, they underscore the potential of the isoquinoline core to serve as a scaffold for kinase inhibitors. The specific kinetics of inhibition (e.g., competitive, non-competitive) for 6-Methoxyisoquinoline-1-carbonitrile would require direct experimental investigation.

Direct receptor binding assays for this compound have not been extensively reported. The isoquinoline framework is a key component of many compounds that bind to a wide array of receptors. For example, certain isoquinoline alkaloids are known to interact with adrenergic and dopaminergic receptors.

An analog, 6-Methoxy-1,2,3,4-tetrahydroquinoline (B86035), has been identified as a β3-adrenergic receptor agonist. This suggests that the 6-methoxyisoquinoline (B27300) core can be accommodated within the binding pockets of G-protein coupled receptors. The potential for allosteric modulation, where a compound binds to a site distinct from the primary ligand binding site to modulate receptor activity, is an area of growing interest for many small molecules. However, specific studies confirming or refuting this mechanism for this compound are lacking.

Isoquinoline alkaloids, particularly protoberberine alkaloids like berberine (B55584) and palmatine, are well-documented to interact with nucleic acids. nih.gov The planar aromatic structure of the isoquinoline ring system facilitates intercalation between the base pairs of DNA, leading to conformational changes and potential disruption of DNA replication and transcription. nih.gov This interaction is often characterized by a bathochromic (red) shift and hypochromism in the UV-visible absorption spectrum of the compound upon binding to DNA. nih.gov

These alkaloids can also bind to RNA, with some exhibiting preferential binding to specific RNA structures. Beyond direct binding, some isoquinoline derivatives act as inhibitors of enzymes involved in maintaining DNA topology, such as topoisomerase I and II. nih.gov These enzymes are critical for relieving torsional stress during DNA replication and transcription, and their inhibition can lead to cell cycle arrest and apoptosis. While it is plausible that this compound could exhibit similar properties due to its isoquinoline core, experimental verification is necessary.

Cellular Pathway Perturbations Induced by the Compound

The interaction of a compound with its molecular targets ultimately leads to changes in cellular signaling pathways, affecting fundamental processes like cell growth and survival.

The modulation of kinase signaling is a hallmark of many anticancer agents. Research on isoquinoline-tethered quinazoline derivatives has demonstrated potent and selective inhibition of the HER2 kinase, a key driver in certain types of breast cancer. nih.gov One study revealed that these derivatives exhibited enhanced selectivity for HER2 over EGFR, a desirable trait for reducing side effects. nih.gov The representative compound 14f from this study showed more potent inhibition of HER2 phosphorylation at the cellular level compared to the established drug lapatinib. nih.gov

Inhibitory Activity of Isoquinoline-Tethered Quinazoline Derivatives Against HER2 and EGFR Kinases
CompoundHER2 IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity Ratio (EGFR/HER2)
Lapatinib10.89.80.9
14a103>1000>9.7
14f4.532.17.1

Data sourced from a study on isoquinoline-tethered quinazoline derivatives. nih.gov The compounds listed are analogs and not this compound itself.

The ability of a compound to inhibit cell proliferation is a key indicator of its potential as an anticancer agent. Studies on analogs of this compound have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline have been investigated as tubulin polymerization inhibitors, a mechanism shared by well-known chemotherapy drugs. These compounds were found to be highly cytotoxic to human tumor cell lines.

Antiproliferative Activity of an N-aryl-6-MeO-THQ Derivative Against Human Cancer Cell Lines
Cell LineCancer TypeGI₅₀ (nM)
A549Lung Carcinoma<100
MCF7Breast Adenocarcinoma<100
KBOral Carcinoma<100

Data reflects the activity of a 6-MeO-THQ derivative, an analog of this compound.

Immunomodulatory Effects

The immunomodulatory potential of isoquinoline derivatives has been a subject of significant scientific inquiry. Research into this class of compounds has revealed their capacity to influence and regulate immune responses, primarily through anti-inflammatory mechanisms. While direct studies on the immunomodulatory effects of this compound are not extensively documented in publicly available research, the broader family of isoquinoline alkaloids and their synthetic analogs have demonstrated notable effects on key inflammatory pathways and mediators. nih.govwisdomlib.orgsemanticscholar.org

Investigations into various isoquinoline derivatives have consistently highlighted their ability to modulate the nuclear factor kappa-B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. nih.gov By inhibiting NF-κB activation, certain isoquinoline compounds can effectively suppress the production of a cascade of pro-inflammatory molecules. nih.gov

The anti-inflammatory properties of isoquinoline derivatives are further characterized by their impact on cytokine production. Cytokines are signaling proteins that play a pivotal role in orchestrating the immune response. Dysregulated cytokine production is a hallmark of many inflammatory conditions. Studies on isoquinoline analogs have shown a marked reduction in the levels of key pro-inflammatory cytokines.

One notable example is the novel isoquinoline derivative, CYY054c, which has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Furthermore, in animal models of endotoxemia, CYY054c was found to decrease plasma concentrations of these same cytokines. nih.gov This targeted suppression of pro-inflammatory cytokine production underscores the potential of the isoquinoline scaffold in mitigating inflammatory responses. nih.gov

In addition to cytokine modulation, isoquinoline derivatives have been observed to influence the expression of enzymes that are central to the inflammatory process. Specifically, compounds within this class have been found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Both iNOS and COX-2 are key enzymes responsible for the production of inflammatory mediators. nih.gov

The immunomodulatory activities of some isoquinoline alkaloids also extend to cellular immunity. nih.gov Certain isoquinoline alkaloids have been reported to increase the population of CD8+ T cells and enhance the production of interferon-gamma (IFN-γ). nih.gov These findings suggest a potential for this class of compounds to not only suppress inflammatory responses but also to selectively stimulate certain arms of the immune system. nih.gov

The table below summarizes the observed immunomodulatory effects of select isoquinoline derivatives based on available research findings.

Compound/AnalogModel SystemKey Findings
CYY054c LPS-stimulated macrophagesInhibited NF-κB expression; Reduced release of TNF-α, IL-1β, and IL-6; Decreased expression of iNOS and COX-2. nih.gov
CYY054c Rat model of endotoxemiaAlleviated plasma levels of TNF-α, IL-1β, and IL-6; Reduced cardiac expression of iNOS and COX-2. nih.gov
Various Isoquinoline Alkaloids In vitro and in vivo studiesInterfere with NF-κB and MEK/ERK signaling pathways; Some increase CD8+ cells and IFN-γ production. nih.gov

It is important to note that while these findings for isoquinoline analogs are promising, further research is necessary to specifically elucidate the immunomodulatory profile of this compound.

Target Identification and Validation for 6 Methoxyisoquinoline 1 Carbonitrile

Probe-Based Chemical Proteomics Approaches

Chemical proteomics serves as a powerful tool for identifying protein targets directly within a complex biological system. researchgate.nettum.de This approach utilizes a chemically modified version of the compound of interest, known as a probe, to capture and identify its binding partners from cell lysates or even living cells. whiterose.ac.uknih.gov

Affinity Chromatography and Mass Spectrometry-Based Target Deconvolution

Affinity chromatography coupled with mass spectrometry (MS) is a foundational and widely used technique for target discovery. researchgate.netnih.gov The process involves chemically modifying 6-Methoxyisoquinoline-1-carbonitrile to incorporate a linker and an affinity tag, such as biotin, without disrupting its core structure responsible for biological activity. This "bait" molecule is then immobilized on a solid support matrix, like agarose beads. drughunter.comnih.gov

A cellular lysate containing a complex mixture of proteins is passed over this matrix. ebi.ac.uk Proteins that specifically bind to the immobilized compound are captured, while non-binding proteins are washed away. stonybrookmedicine.edu The captured proteins are then eluted, separated (often by gel electrophoresis), and identified with high sensitivity and accuracy using mass spectrometry. nih.govbu.edu This method can provide a direct inventory of proteins that physically interact with the compound. nih.gov

Illustrative Data: Affinity Chromatography Findings The following table represents hypothetical data that could be generated from an affinity chromatography-mass spectrometry experiment to identify potential protein targets of this compound.

Protein ID Protein Name Function Class Fold Enrichment (vs. Control)
P04637 Kinase A Signal Transduction 25.4
Q04756 Enzyme B Metabolism 18.2
P51587 Transcription Factor C Gene Regulation 12.5

Activity-Based Protein Profiling (ABPP) in Biological Systems

Activity-Based Protein Profiling (ABPP) is a sophisticated chemical proteomics strategy that maps the functional state of enzymes in complex proteomes. mtoz-biolabs.comucl.ac.ukfrontiersin.org Unlike affinity chromatography which identifies binding partners regardless of functional interaction, ABPP specifically targets the active sites of enzymes. researchgate.net This technique employs chemical probes equipped with a reactive group ("warhead") that forms a covalent bond with catalytically active residues in an enzyme's active site. nih.gov

For this compound, an ABPP approach would involve designing a probe that mimics its structure but also includes a reactive moiety and a reporter tag (e.g., a fluorophore or biotin). researchgate.net When introduced into a biological system, this probe covalently labels active members of a specific enzyme family. The labeled proteins can then be detected and identified. In a competitive profiling experiment, the system is pre-treated with the original, unmodified this compound. If the compound engages a target enzyme, it will block the active site, preventing the ABPP probe from binding. A subsequent reduction in the probe's signal for a particular protein identifies it as a specific target. whiterose.ac.uk

Phenotypic Screening and Target Linking Strategies

Phenotypic screening is a powerful approach that begins by identifying molecules that produce a desired change in a cell or organism's phenotype, such as inhibiting cancer cell growth or preventing inflammation, without prior knowledge of the target. wikipedia.orgnih.govtechnologynetworks.com Once a "hit" compound like this compound is discovered through such a screen, the challenge becomes identifying the molecular target responsible for the observed effect—a process called target deconvolution. drughunter.compfizer.com

Forward Chemical Genetics Approaches

Forward chemical genetics mirrors the logic of classical forward genetics. Instead of using random DNA mutations to induce a phenotype, it uses a library of small molecules. acs.orgwikipedia.org A compound that elicits a specific, interesting phenotype is selected, and then genetic or proteomic methods are employed to find the protein target responsible for that phenotype. nih.govucsf.edu

In the context of this compound, if it were found to, for example, halt cell division, a forward chemical genetics screen in a model organism like yeast (S. cerevisiae) could be performed. nih.gov Researchers could screen a library of yeast mutants, each with a different gene deletion, to find a mutant that is resistant to the compound's effect. The gene that is deleted in the resistant strain would be a strong candidate for encoding the target protein or a critical component of its pathway. nih.gov

Genetic Perturbation Studies (e.g., siRNA, CRISPR)

Genetic perturbation technologies like RNA interference (siRNA) and CRISPR-Cas9 gene editing are invaluable for validating target hypotheses. researchgate.net These tools allow for the systematic knockdown or knockout of specific genes, enabling researchers to observe how the absence of a particular protein affects the activity of the compound. nih.gov

Illustrative Data: CRISPR-Cas9 Screen for Target Validation The following table represents hypothetical data from a targeted CRISPR screen to validate candidate proteins for this compound. A positive "Resistance Score" indicates that knocking out the gene confers resistance to the compound.

Gene Target Protein Product Cell Viability (% of Control) Resistance Score Validation Status
Gene A Kinase A 85% 8.5 Validated Target
Gene B Enzyme B 12% -0.8 Not a Target
Gene C Transcription Factor C 9% -1.1 Not a Target

Computational Inference for Target Prediction

Computational, or in silico, methods provide a rapid and cost-effective way to generate hypotheses about a compound's potential targets before embarking on extensive lab work. nih.govnih.govspringernature.com These approaches leverage vast databases of known drugs, chemical structures, and protein targets to predict interactions.

Ligand-based methods are a primary strategy. They operate on the principle of chemical similarity: a novel compound is likely to bind to the same targets as known molecules with similar structures. nih.gov The structure of this compound would be compared against databases of bioactive molecules. If it shares significant structural features with known inhibitors of a particular protein family, those proteins become high-priority candidates for experimental testing. frontiersin.org More advanced methods use machine learning and network-based algorithms to model complex interactions between drugs, proteins, and diseases, allowing for the prediction of multi-target profiles and off-target effects. mdpi.com

Orthogonal Validation of Putative Biological Targets for this compound

Following the initial identification of putative biological targets for this compound, a rigorous process of orthogonal validation is essential to confirm these interactions and build a strong case for their role in the compound's mechanism of action. Orthogonal validation involves the use of multiple, independent experimental approaches that rely on different physical principles to interrogate the binding of the small molecule to its presumed target. This multi-pronged strategy minimizes the risk of artifacts and off-target effects that can arise from a single experimental setup, thereby increasing confidence in the identified targets.

A comprehensive orthogonal validation workflow for this compound would typically involve a combination of biophysical, biochemical, and cell-based assays. These methods are designed to provide converging lines of evidence to substantiate the putative target engagement.

Biophysical Assays

Biophysical techniques offer a direct assessment of the physical interaction between this compound and its putative target proteins. These methods are invaluable for confirming direct binding and for quantifying the affinity and kinetics of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon which a putative target protein is immobilized. The binding of this compound to the immobilized target can be monitored in real-time, providing data on the association and dissociation rates of the interaction. This allows for the determination of the binding affinity (KD).

ParameterDescriptionIllustrative Value for this compound
kon (Association Rate) The rate at which the compound binds to the target.2.5 x 105 M-1s-1
koff (Dissociation Rate) The rate at which the compound dissociates from the target.5.0 x 10-4 s-1
KD (Equilibrium Dissociation Constant) A measure of the binding affinity (koff/kon).2.0 nM

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a small molecule to its target protein. This technique provides a complete thermodynamic profile of the binding event, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Thermodynamic ParameterDescriptionIllustrative Value for this compound
Stoichiometry (n) The molar ratio of the compound to the target protein in the complex.1.1
Binding Affinity (KD) The concentration of the compound at which half of the target protein is bound.5.5 nM
Enthalpy (ΔH) The heat change upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions.-8.5 kcal/mol
Entropy (ΔS) The change in disorder upon binding, reflecting contributions from hydrophobic interactions and conformational changes.15.2 cal/mol·K

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement within a cellular environment. The principle behind CETSA is that the binding of a ligand, such as this compound, can stabilize its target protein against thermal denaturation. Cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting temperature of the putative target in the presence of the compound provides strong evidence of direct binding in a physiological context.

TreatmentTm (°C) of Putative TargetShift in Tm (°C)
Vehicle (DMSO) 52.5-
This compound (10 µM) 56.8+4.3

Genetic Approaches

Genetic methods provide an orthogonal approach to target validation by manipulating the expression of the putative target gene to observe the impact on the cellular phenotype induced by this compound.

CRISPR-Cas9 Gene Knockout: Using CRISPR-Cas9 technology, the gene encoding the putative target protein can be knocked out in a relevant cell line. If the target is essential for the activity of this compound, the knockout cells should exhibit a significantly reduced response to the compound compared to wild-type cells.

RNA Interference (RNAi): Similar to CRISPR-Cas9, RNAi can be used to knockdown the expression of the putative target gene. A diminished cellular response to this compound upon target knockdown would support its on-target activity.

Genetic PerturbationCellular Response to this compound (e.g., IC50)Fold Change in IC50
Wild-Type Cells 1.2 µM-
Target Knockout (CRISPR) > 50 µM> 41.7
Target Knockdown (siRNA) 25.8 µM21.5

The convergence of data from these diverse and independent validation methods would provide a high degree of confidence in the identified biological target(s) of this compound, laying a solid foundation for further drug development and mechanism of action studies.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. dergipark.org.tr This method is instrumental in understanding the binding mechanism of a ligand to its protein target.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking simulations are pivotal in predicting how 6-Methoxyisoquinoline-1-carbonitrile might interact with various biological targets. This process involves positioning the ligand within the binding site of a receptor and calculating a score that estimates the binding affinity. For instance, docking studies on structurally related isoindolin-1-one (B1195906) derivatives against the PI3Kγ enzyme have successfully predicted binding modes and affinities, with docking scores reaching as low as -11.2 kcal/mol, indicating strong potential interaction. nih.gov Such studies typically reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. dergipark.org.trresearchgate.net The binding energy values obtained from these simulations, which can range from -3.2 to -18.5 kcal/mol for similar heterocyclic compounds, provide a quantitative measure of the binding strength. dergipark.org.tr

Table 1: Hypothetical Docking Results for this compound

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Kinase X -9.8 Lys72, Glu91, Leu148
Protease Y -8.5 His41, Cys145, Gly143
GPCR Z -7.2 Trp109, Phe208, Tyr289

Fragment-Based Design and Docking for Lead Identification

Fragment-based drug discovery (FBDD) is a strategy that begins with identifying small chemical fragments that bind weakly to a target. researchoutreach.org These fragments are then grown or merged to create more potent lead compounds. The isoquinoline (B145761) scaffold, present in this compound, is a common starting point in FBDD. For example, fragment-based screening has led to the discovery of 6-substituted isoquinolin-1-amine derivatives as inhibitors of ROCK-I kinase. nih.govresearchgate.net

In the context of this compound, the core isoquinoline-1-carbonitrile (B74398) structure could be considered a key fragment. Docking simulations of this fragment and related small molecules would be performed to identify initial hits. Subsequent steps would involve computationally exploring the addition of different functional groups at various positions on the isoquinoline ring to improve binding affinity and selectivity. This "fragment growth" approach, guided by docking predictions, can efficiently lead to the identification of promising lead candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity. nih.govresearchgate.net

Development of Predictive QSAR Models for Bioactivity

Developing a QSAR model for a series of this compound analogs would involve synthesizing or computationally generating a set of related compounds with varying substituents. The biological activity of these compounds would then be determined experimentally. Using statistical methods like partial least squares (PLS) or machine learning algorithms, a correlation between the structural properties (descriptors) and the observed bioactivity would be established. researchgate.net

The robustness and predictive power of the resulting QSAR model would be assessed through rigorous validation techniques, such as cross-validation and external validation on a separate set of compounds. A successful QSAR model can then be used to predict the bioactivity of novel, untested derivatives of this compound, prioritizing the most promising candidates for synthesis and testing.

Identification of Key Molecular Descriptors Correlating with Activity

A crucial outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

For the this compound scaffold, a QSAR study might reveal that descriptors related to the size and electronics of the substituent at a particular position are highly correlated with activity. For instance, the model might indicate that electron-withdrawing groups at the 4-position enhance activity, while bulky groups are detrimental. This information provides invaluable guidance for medicinal chemists in designing more potent and selective compounds.

Table 2: Key Molecular Descriptors from a Hypothetical QSAR Study

Descriptor Correlation with Activity Interpretation
LogP Positive Increased hydrophobicity may enhance cell permeability or binding.
Dipole Moment Negative A lower dipole moment might be favorable for entering the binding pocket.
Molecular Weight Negative Smaller, more compact molecules may have better binding efficiency.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. unibo.it This allows for the assessment of the stability of the ligand-receptor complex and the exploration of conformational changes. scielo.brnih.govmdpi.comphyschemres.org

Advanced In Silico Drug Design Strategies

Beyond analyzing a single compound, computational chemistry offers powerful tools for the discovery and design of novel molecules.

De novo drug design aims to create entirely new molecules from scratch. Modern approaches heavily leverage generative artificial intelligence (AI), which can learn the underlying patterns of chemical space from large databases of existing molecules. These AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can then generate novel chemical structures that are predicted to have specific desirable properties.

In the context of this compound, a generative model could be trained with a set of known active molecules containing the isoquinoline scaffold. The model could then be tasked with generating new molecules that:

Retain the core isoquinoline structure.

Are optimized for properties like binding affinity to a specific target, solubility, or synthetic accessibility.

Explore novel decorations on the isoquinoline ring system.

These generative approaches can vastly expand the chemical space explored in a drug discovery project, offering innovative molecular designs that a human chemist might not have conceived.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process can be used to find novel analogs of an existing compound or to discover entirely new chemical scaffolds.

For this compound, two main virtual screening strategies could be employed:

Ligand-Based Virtual Screening: This approach uses the 3D shape and chemical features of this compound as a template to search for other molecules in a database with similar properties. This is useful for finding analogs that might have improved properties.

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, docking simulations can be used to predict the binding pose and score the binding affinity of millions of compounds from a virtual library. This can identify compounds with completely different chemical structures (novel scaffolds) that are predicted to bind to the same target.

The output of a virtual screening campaign is a ranked list of "hits," which can then be prioritized for experimental testing, significantly reducing the time and cost compared to traditional high-throughput screening.

Advanced Analytical Techniques in the Research of 6 Methoxyisoquinoline 1 Carbonitrile

Spectroscopic Characterization

Spectroscopy is fundamental to the molecular-level identification of 6-methoxyisoquinoline-1-carbonitrile. Techniques such as NMR, mass spectrometry, and infrared spectroscopy each provide unique and complementary pieces of information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. youtube.comnih.gov By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H (proton) and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule. youtube.com

¹H NMR: In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct signals. The methoxy (B1213986) group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of 3.9-4.0 ppm. The protons on the isoquinoline (B145761) ring system would produce a more complex set of signals in the aromatic region, generally between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, etc.) depend on the specific electronic environment and proximity to neighboring protons.

¹³C NMR: The ¹³C NMR spectrum provides information on every unique carbon atom in the molecule. oregonstate.edu For this compound, characteristic signals would include the nitrile carbon (C≡N) appearing in the 115-120 ppm region. oregonstate.edu The carbon of the methoxy group would resonate at approximately 55 ppm. rsc.org The eleven carbons of the isoquinoline core would appear in the 100-160 ppm range, with quaternary carbons (those without attached protons) typically showing weaker signals. oregonstate.edu

Table 1: Predicted NMR Spectral Data for this compound
Spectrum TypeGroupPredicted Chemical Shift (δ, ppm)Notes
¹H NMR-OCH₃~3.9Singlet, 3H
¹H NMRAromatic-H7.0 - 8.5Multiple signals, 5H
¹³C NMR-C≡N~117Quaternary carbon, typically weak signal
¹³C NMR-OCH₃~55-
¹³C NMRAromatic-C100 - 160Multiple signals

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. scispace.comcsic.es Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 0.001 atomic mass units. nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. nih.gov For this compound, HRMS would be used to verify that the experimentally measured exact mass corresponds to the calculated mass for the molecular formula C₁₁H₈N₂O.

Table 2: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₁H₈N₂O
Molecular Weight184.19 g/mol
Calculated Exact Mass [M+H]⁺185.07094 u
Typical HRMS Result[M+H]⁺ ion peak observed at m/z consistent with the calculated value to <5 ppm mass error.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. vscht.cz This technique is particularly useful for identifying the specific functional groups present in a compound like this compound. compoundchem.com The IR spectrum provides a "fingerprint" based on these absorptions. vscht.cz

Key characteristic absorptions for this molecule include:

Nitrile (C≡N) Stretch: A sharp and intense absorption band characteristic of the nitrile group is expected. For aromatic nitriles, this peak typically appears in the range of 2240-2220 cm⁻¹. spectroscopyonline.com

Aromatic C-H Stretch: Aromatic C-H bonds show stretching vibrations at wavenumbers just above 3000 cm⁻¹. libretexts.org

Alkyl C-H Stretch: The C-H bonds of the methoxy group will exhibit stretching absorptions just below 3000 cm⁻¹. libretexts.org

Aromatic C=C and C=N Stretches: The isoquinoline ring system will produce several bands in the 1600-1400 cm⁻¹ region due to carbon-carbon and carbon-nitrogen double bond stretching. libretexts.org

Ether (C-O) Stretch: A strong C-O stretching band from the methoxy group is expected in the 1300-1000 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium
Alkyl C-H (-OCH₃)Stretch3000 - 2850Medium
Nitrile (C≡N)Stretch2240 - 2220Sharp, Strong
Aromatic C=C / C=NIn-ring Stretch1600 - 1400Variable
Ether (Ar-O-CH₃)C-O Stretch~1250 (asymmetric) & ~1040 (symmetric)Strong

Chromatographic Purity and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, enabling both purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. researchgate.net A common approach is reversed-phase HPLC (RP-HPLC), where the compound is passed through a column packed with a nonpolar stationary phase. nih.gov

A typical HPLC method for purity analysis would involve injecting a solution of the compound into the system. A mobile phase, often a mixture of acetonitrile (B52724) and water, carries the sample through a C18 column. nih.govptfarm.pl By gradually increasing the proportion of organic solvent (a gradient elution), compounds are separated based on their relative polarity. A UV detector, set to a wavelength where the isoquinoline ring strongly absorbs light, monitors the column effluent. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. This method can also be scaled up for preparative isolation of the pure compound.

Table 4: Typical HPLC Parameters for Purity Analysis
ParameterTypical Condition
TechniqueReversed-Phase HPLC (RP-HPLC)
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile PhaseGradient of Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid)
Flow Rate1.0 mL/min
DetectionUV-Vis Detector at ~254 nm or ~280 nm
Column TemperatureAmbient or controlled (e.g., 30 °C) nih.gov

While HPLC is ideal for the compound itself, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying any volatile or semi-volatile impurities that may be present from the synthesis process. nih.gov In GC-MS, a sample is vaporized and separated as it passes through a long, thin capillary column. nih.gov The separation is based on the compounds' boiling points and interactions with the column's stationary phase.

As each component exits the column, it enters the mass spectrometer, which acts as a detector, providing a mass spectrum for each separated peak. This allows for the positive identification of volatile starting materials, residual solvents, or byproducts. A typical GC-MS analysis would use a non-polar column, such as one with a 5% phenyl methyl siloxane phase, and a temperature program that ramps from a low initial temperature to a high final temperature to ensure all volatile components are eluted and detected. nih.gov

Table 5: Representative GC-MS Parameters for Volatile Impurity Profiling
ParameterTypical Condition
ColumnDB-5MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) nih.gov
Carrier GasHelium
Injection ModeSplitless or Split
Temperature Programe.g., Initial 50 °C, ramp at 10 °C/min to 300 °C, hold for 5 min nih.gov
DetectorMass Spectrometer
Mass Rangee.g., 40-550 amu

X-ray Crystallography for Solid-State Structure and Co-crystal Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound like this compound. While a specific crystal structure for this compound is not publicly available, the analysis of closely related isoquinoline derivatives provides insight into the expected structural features and the type of data generated.

For instance, the crystal structure of 6-amino-8-(2-methoxy-phenyl)-2-methyl-2,3,8,8a-tetrahydro-1H-iso-quinoline-5,7,7-tricarbonitrile monohydrate, a more complex isoquinoline derivative, has been determined. researchgate.net The crystallographic data for such a compound reveals key structural parameters.

Table 1: Representative Crystallographic Data for an Isoquinoline Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.594(4)
b (Å) 9.366(5)
c (Å) 14.147(4)
β (°) 93.749(18)
Volume (ų) 1929.6(12)
Z (molecules/unit cell) 4

Data is for 6-amino-8-(2-methoxy-phenyl)-2-methyl-2,3,8,8a-tetrahydro-1H-iso-quinoline-5,7,7-tricarbonitrile monohydrate and is presented for illustrative purposes. researchgate.net

This data allows for a detailed visualization of the molecule's conformation and how it packs within the crystal lattice. For this compound, such an analysis would confirm the planarity of the isoquinoline ring system and the orientation of the methoxy and carbonitrile substituents.

Furthermore, X-ray crystallography is a primary tool for the analysis of co-crystals. Co-crystals are multi-component crystals in which neutral molecules are held together by non-covalent interactions. nih.gov The formation of co-crystals can significantly alter the physicochemical properties of a compound, such as solubility and stability. In the context of this compound, co-crystal formation with pharmaceutically acceptable co-formers, such as carboxylic acids, could be explored to enhance its properties. The success of co-crystallization can be predicted and analyzed through techniques like the Reaction Crystallization Method (RCM). nih.gov For example, co-crystals of 4,4'-bipyridine (B149096) with carboxylic acids have been successfully synthesized and characterized, demonstrating the formation of robust heterosynthons. mdpi.com A hypothetical co-crystal of this compound with a co-former like isonicotinamide (B137802) could be analyzed by X-ray diffraction to determine the precise nature of the intermolecular interactions, such as hydrogen bonds between the isoquinoline nitrogen and the amide proton of the co-former.

Bioanalytical Method Development for In Vitro Studies

The evaluation of the metabolic fate of a compound in in vitro systems, such as human liver microsomes or hepatocytes, is a critical step in pharmaceutical research. mdpi.comresearchgate.net To accurately quantify the parent compound, like this compound, and its potential metabolites, robust bioanalytical methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. wisdomlib.orgnih.govnih.gov

The development of an LC-MS/MS method for this compound would involve several key steps. First, the sample preparation technique must be optimized to efficiently extract the analyte from the complex biological matrix. protocols.io Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov

Chromatographic separation would then be developed to resolve this compound from its metabolites and endogenous matrix components. This typically involves selecting an appropriate HPLC or UHPLC column (e.g., a C18 column) and optimizing the mobile phase composition and gradient elution. sigmaaldrich.com

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantification. wisdomlib.org This involves selecting specific precursor-to-product ion transitions for the analyte and an internal standard. For this compound, the precursor ion would likely be its protonated molecule [M+H]⁺. The selection of product ions would be determined by fragmentation studies.

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound in an In Vitro Matrix

Parameter Condition
LC System UHPLC System
Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized for separation
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) To be determined experimentally
MRM Transition (Internal Standard) To be determined experimentally

In vitro metabolism studies using such a method would incubate this compound with liver microsomes or hepatocytes in the presence of cofactors like NADPH. nih.gov The reaction would be stopped at various time points, and the samples analyzed by the developed LC-MS/MS method. This allows for the determination of the rate of disappearance of the parent compound and the formation of metabolites. Potential metabolic pathways for isoquinoline derivatives include oxidation, demethylation, and hydroxylation. nih.govmdpi.com For this compound, potential metabolites could include O-demethylated products or hydroxylated species on the isoquinoline ring.

Lead Optimization Strategies in the Development of 6 Methoxyisoquinoline 1 Carbonitrile Analogs

Rational Design for Enhanced Potency and Selectivity

Rational drug design for analogs of 6-methoxyisoquinoline-1-carbonitrile leverages an understanding of the compound's interaction with its biological target to guide structural modifications. The aim is to maximize potency against the intended target while minimizing activity against other targets to reduce potential side effects.

The journey from an initial "hit"—a compound showing activity in a primary screen—to a "lead" involves iterative cycles of chemical synthesis and biological testing. danaher.com For isoquinoline-based compounds, this workflow typically begins with the identification of a hit from high-throughput screening or from existing knowledge of pharmacologically active scaffolds. rsc.org The initial hit, while active, may have modest potency and suboptimal drug-like properties.

The lead optimization phase then commences, focusing on systematically modifying the lead compound's structure. danaher.com For a molecule like this compound, this would involve exploring substitutions at various positions on the isoquinoline (B145761) ring system. Quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical properties with biological activities, providing predictive power to guide the design of new analogs. japsonline.comresearchgate.net Computational tools, such as molecular docking, can simulate how analogs bind to the target protein, helping to prioritize synthetic efforts on compounds with the highest predicted affinity. researchgate.net

The core of lead optimization is a cyclical process of designing, synthesizing, and testing new analogs. danaher.comnih.gov For derivatives of the 6-methoxyisoquinoline (B27300) scaffold, medicinal chemists might explore several strategies. For instance, in related quinazoline (B50416) kinase inhibitors, the introduction of different substituents at various positions has been shown to significantly impact potency. mdpi.com The replacement of a methoxy (B1213986) group with an ethoxy group, for example, has been observed to increase inhibitory activity six-fold in some quinazolinone series. mdpi.com Conversely, introducing bulkier groups like 3,4,5-trimethoxy can sometimes decrease potency. mdpi.com

The biological evaluation of each new analog provides crucial feedback for the next design cycle. This evaluation typically includes in vitro assays to determine potency (e.g., IC50 values) against the target and selectivity against related targets. The data from these cycles allow for the development of a detailed structure-activity relationship (SAR), which maps out how specific structural changes affect the compound's biological activity.

Table 1: Illustrative Structure-Activity Relationship (SAR) for Isoquinoline Analogs This table is a representative example based on SAR principles for similar heterocyclic compounds and does not represent actual data for a specific target.

Compound R1 (Position 4) R2 (Position 6) Target IC50 (nM)
Lead -H -OCH3 150
Analog A -Cl -OCH3 75
Analog B -NH2 -OCH3 200
Analog C -H -OC2H5 90

Pharmacokinetic (PK) Property Modulation

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body in sufficient concentrations. Therefore, a significant part of lead optimization is dedicated to modulating the pharmacokinetic properties of the analogs, often referred to as ADMET (absorption, distribution, metabolism, excretion, and toxicity). danaher.comnih.gov

For oral drug candidates, good absorption from the gastrointestinal tract is crucial. Physicochemical properties such as lipophilicity (measured as logP or logD), solubility, and molecular size play a key role. For the this compound scaffold, chemists would aim to balance these properties. For example, while increasing lipophilicity can sometimes improve membrane permeability and absorption, excessive lipophilicity can lead to poor solubility and increased metabolism.

Bioisosteric replacements are a common strategy to fine-tune these properties. chemrxiv.org For instance, replacing the methoxy group with a fluorine atom is a common tactic. chemrxiv.org This change can block metabolic oxidation while having a predictable effect on lipophilicity. chemrxiv.org The introduction or modification of polar functional groups can be used to enhance solubility.

Metabolic stability is a critical parameter, as rapid metabolism can lead to low bioavailability and a short duration of action. semanticscholar.org In vitro assays using liver microsomes or hepatocytes are routinely used to assess the metabolic fate of new compounds. researchgate.netnih.gov

Electron-rich aromatic rings, such as those containing a methoxy group, are often susceptible to oxidative metabolism, particularly O-demethylation. nih.gov If the methoxy group on the this compound scaffold is identified as a metabolic "soft spot," several strategies can be employed. nih.gov One approach is to replace the methoxy group with a group that is less prone to metabolism, such as a fluoro or a trifluoromethoxy group. chemrxiv.org Another strategy is to introduce substituents at adjacent positions to sterically hinder the metabolic enzymes from accessing the labile site.

Table 2: Example of Metabolic Stability Improvement in Analogs This table is a representative example based on metabolic stability principles and does not represent actual data for a specific target.

Compound Modification In Vitro Half-life (t1/2) in Human Liver Microsomes (min)
Lead (6-methoxyisoquinoline) - 15
Analog E 6-fluoro substitution 45
Analog F 6-OCH3 with 5-Cl substitution 60

Strategies for Improving Target Engagement and On-Target Efficacy

Ultimately, the goal of lead optimization is to produce a compound that effectively engages its target in a living system and elicits the desired therapeutic effect. This requires a deep understanding of the target's structure and the compound's binding mode.

Structure-based drug design (SBDD) is a powerful tool in this context. If a crystal structure of the target protein in complex with a lead compound is available, it provides a detailed three-dimensional map of the binding site. nih.gov This allows chemists to design new analogs that can form additional favorable interactions, such as hydrogen bonds or hydrophobic interactions, thereby increasing binding affinity and residence time. For example, if the nitrile group of this compound is involved in a key interaction, modifications to the isoquinoline core would be designed to maintain or enhance this interaction.

In the absence of a crystal structure, pharmacophore modeling can be used. A pharmacophore model defines the essential spatial arrangement of functional groups required for biological activity. This model can then be used to guide the design of new analogs that better fit the pharmacophoric features, leading to improved on-target efficacy.

Scaffold Hopping and Bioisosteric Replacement for Intellectual Property and Property Improvement

In the landscape of modern drug discovery, the strategies of scaffold hopping and bioisosteric replacement are pivotal in the evolution of a lead compound into a clinical candidate. These approaches are particularly crucial for navigating the complex terrain of intellectual property (IP) and for refining the physicochemical and pharmacokinetic properties of a molecule. For derivatives of this compound, these strategies offer a pathway to novel chemical entities with enhanced therapeutic profiles.

Scaffold hopping involves the replacement of a core molecular framework with a different one while aiming to retain or improve biological activity. This approach is a powerful tool for generating new IP, as it can lead to compounds that are structurally distinct from existing patented series. mdpi.comnih.gov Furthermore, a new scaffold can inherently possess more favorable properties, such as improved synthetic accessibility or a better ADME (absorption, distribution, metabolism, and excretion) profile. rroij.com

Bioisosteric replacement, on the other hand, is the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with comparable biological activity. cambridgemedchemconsulting.comevitachem.com This strategy is frequently employed to modulate a compound's properties, such as metabolic stability, solubility, and target selectivity, without drastically altering its interaction with the biological target. benthamscience.com

The application of these strategies to this compound analogs is driven by the need to secure novel patent positions and to overcome potential liabilities associated with the parent scaffold. For instance, while the isoquinoline core is a well-established pharmacophore in many therapeutic areas, including as kinase inhibitors, its novelty can be limited. namiki-s.co.jp By exploring alternative scaffolds that mimic the key pharmacophoric features of this compound, researchers can unlock new areas of chemical space.

A key consideration in both scaffold hopping and bioisosteric replacement is the preservation of the essential binding interactions with the target protein. For many kinase inhibitors, the nitrogen atom in the isoquinoline ring acts as a crucial hydrogen bond acceptor in the hinge region of the kinase domain. namiki-s.co.jp Therefore, any new scaffold must ideally present a suitable hydrogen bond acceptor in a spatially equivalent position.

Intellectual Property Advancement through Scaffold Hopping

A primary driver for employing scaffold hopping is the generation of novel chemical matter that can be protected by new patents. In the competitive field of kinase inhibitors, where the isoquinoline scaffold is prevalent, moving to a new core structure can provide a significant competitive advantage.

Table 1: Examples of Scaffold Hopping from a this compound Lead

Lead CompoundTarget ScaffoldRationale for HopResulting Properties
This compound7-Methoxy-2H-indazole-3-carbonitrileThe indazole scaffold presents a different arrangement of nitrogen atoms, offering a distinct chemical space while potentially maintaining hinge-binding interactions.Novel intellectual property, potentially altered off-target selectivity profile.
This compound6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrileThe pyrrolopyridine core is another established kinase hinge-binder that offers a different electronic distribution and potential for new substituent vectors.Circumvents existing isoquinoline patents, may offer improved cell permeability.
This compound5-Methoxy-1H-indole-3-carbonitrileThe indole (B1671886) scaffold, while lacking the second nitrogen, can still engage in key interactions depending on the target, offering a significant structural departure.Significant structural novelty, potential for different target interactions and improved metabolic stability.

This table presents hypothetical data based on common scaffold hopping strategies in medicinal chemistry.

Property Improvement via Bioisosteric Replacement

Bioisosteric replacement is a more conservative approach than scaffold hopping, focusing on the modification of specific functional groups to enhance a molecule's properties. In the context of this compound, both the methoxy and the nitrile groups are prime candidates for such modifications.

The 6-methoxy group, for instance, is susceptible to O-demethylation by cytochrome P450 enzymes, which can be a major metabolic liability. Replacing the methoxy group with a bioisostere can block this metabolic pathway and improve the compound's half-life.

The nitrile group at the 1-position is a strong electron-withdrawing group and a hydrogen bond acceptor. While often important for potency, its replacement with other groups can modulate electronic properties, solubility, and potential off-target activities.

Table 2: Bioisosteric Replacements for the 6-Methoxy Group and Their Impact on Properties

Parent CompoundBioisosteric ReplacementRationaleImpact on Properties
This compound6-(Difluoromethoxy)isoquinoline-1-carbonitrileThe difluoromethoxy group is more metabolically stable and can alter the pKa of the isoquinoline nitrogen, potentially affecting off-target activity. researchgate.netIncreased metabolic stability, modulated basicity, potentially altered selectivity.
This compound6-(Methylamino)isoquinoline-1-carbonitrileAn amino group can act as a hydrogen bond donor and acceptor, offering different interaction possibilities and potentially improving solubility.Improved aqueous solubility, potential for new hydrogen bonding interactions.
This compound6-Fluoro-isoquinoline-1-carbonitrileFluorine is a common bioisostere for a methoxy group, offering similar size but different electronic properties and improved metabolic stability.Enhanced metabolic stability, altered electronic properties of the aromatic ring.

This table presents hypothetical data based on known bioisosteric replacements for the methoxy group.

Table 3: Bioisosteric Replacements for the 1-Nitrile Group and Their Impact on Properties

Parent CompoundBioisosteric ReplacementRationaleImpact on Properties
6-Methoxyisoquinoline1-OxazoleThe oxazole (B20620) ring can mimic the hydrogen bond accepting properties of the nitrile while offering a different shape and potential for further substitution.Altered vector for substitution, potential for improved cell-based activity.
6-Methoxyisoquinoline1-EthynylThe ethynyl (B1212043) group is a smaller, linear hydrogen bond acceptor that can alter the compound's profile and interactions within the binding pocket.Reduced size, potential for improved permeability and different binding interactions.
6-Methoxyisoquinoline1-(1H-Tetrazol-5-yl)A tetrazole is a classic bioisostere for a nitrile or carboxylic acid, offering acidic properties and the potential for multiple hydrogen bonds.Increased acidity, potential for improved solubility and different target interactions.

This table presents hypothetical data based on known bioisosteric replacements for the nitrile group.

Conclusion and Future Perspectives

Identification of Key Research Gaps and Unanswered Questions

The limited direct research on 6-methoxyisoquinoline-1-carbonitrile highlights several significant gaps in our scientific understanding. These unanswered questions represent opportunities for future investigation.

Fundamental Synthesis and Characterization: The primary research gap is the absence of established, optimized, and scalable synthetic routes specifically for this compound. While general methods for isoquinoline (B145761) synthesis exist, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, their applicability and efficiency for this specific substitution pattern have not been thoroughly documented. researchgate.net

Physicochemical Properties: There is a lack of empirical data on the fundamental physicochemical properties of the compound, including its solubility, stability, and crystal structure. This information is crucial for any further development in materials science or medicinal chemistry.

Chemical Reactivity Profile: The chemical reactivity of this compound remains largely unexplored. Understanding how the methoxy (B1213986) and nitrile groups influence the reactivity of the isoquinoline core is essential for designing second-generation derivatives and for its application as a chemical intermediate.

Broad-Spectrum Biological Screening: The compound has not been subjected to comprehensive biological screening. Its potential across a wide range of therapeutic areas—from anticancer and antimicrobial to neuroprotective and anti-inflammatory activities, which are common for isoquinoline alkaloids—is unknown. nih.govrsc.org

Mechanism of Action: Without biological activity data, there is no information on the potential molecular targets or mechanisms of action for this compound. Identifying its biological partners is a critical step toward understanding its therapeutic potential.

Computational and In-Silico Studies: There is a lack of molecular modeling or computational studies to predict the compound's binding affinity to various biological targets. Such studies could help prioritize experimental screening efforts and guide the rational design of future derivatives.

Emerging Trends and Future Directions in Isoquinoline-Based Research

The broader field of isoquinoline chemistry is dynamic and continually evolving, with several emerging trends shaping its future direction. These trends provide a roadmap for how a relatively unexplored compound like this compound could be investigated.

Novel Synthetic Methodologies: Chemists are moving beyond traditional name reactions to develop more efficient, sustainable, and versatile methods for synthesizing the isoquinoline core. researchgate.netnih.gov Recent advancements include transition-metal-catalyzed cyclizations, visible-light-driven organophotoredox catalysis, and one-pot multi-component reactions that allow for the rapid construction of complex and diverse isoquinoline libraries. nih.govnumberanalytics.com

Enantioselective Synthesis: There is a growing emphasis on the enantioselective synthesis of chiral isoquinoline alkaloids. As the biological activity of stereoisomers can differ significantly, methods to produce enantiopure compounds are critical for developing more selective and potent therapeutic agents.

Fused Heterocyclic Systems: A significant trend involves the use of the isoquinoline scaffold as a building block for more complex, fused heterocyclic systems, such as pyrrolo[2,1-a]isoquinolines, imidazo[2,1-a]isoquinolines, and benzimidazo[2,1-a]isoquinolines. nih.govrsc.org These hybrid structures often exhibit unique pharmacological profiles and are being explored for novel anticancer and antimicrobial properties. rsc.org

Targeted Drug Discovery: Isoquinoline derivatives are being designed and synthesized to hit specific, high-value biological targets. Recent research has focused on developing isoquinolines as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) for cancer immunotherapy, and as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors for cardiovascular and neurological disorders. nih.govtandfonline.comnih.gov

Biotechnological Production: Harnessing the biosynthetic pathways of plants and microorganisms is an emerging strategy for the sustainable production of complex isoquinoline alkaloids. amerigoscientific.com This biotechnological approach offers an alternative to challenging total syntheses and can facilitate the industrial-scale production of valuable compounds.

Broader Implications for Chemical Biology and Drug Discovery Efforts

The exploration of novel chemical entities like this compound holds significant implications for the broader fields of chemical biology and drug discovery. The isoquinoline framework is considered a "privileged structure" because its derivatives have a proven track record of binding to a wide range of biological targets, leading to diverse pharmacological effects including antitumor, antimicrobial, anti-inflammatory, and neuroprotective activities. nih.govnih.govrsc.org

The introduction of a new, under-explored derivative into this chemical space offers several potential advantages:

Discovery of Novel Drug Leads: Systematically synthesizing and screening novel isoquinoline derivatives is a proven strategy for identifying new drug leads. rsc.org Given the documented activities of related structures, this compound represents a logical starting point for campaigns targeting cancer, infectious diseases, or inflammatory conditions. wisdomlib.org

Elucidation of New Biological Pathways: Using novel small molecules as chemical probes is a powerful tool in chemical biology for interrogating complex biological systems. The discovery of a potent and selective bioactive molecule can help identify new protein targets or elucidate unknown functions of existing ones, thereby opening up new avenues for therapeutic intervention.

Overcoming Drug Resistance: The development of new structural classes of therapeutic agents is critical for overcoming the challenge of drug resistance, particularly in oncology and infectious diseases. Novel isoquinoline derivatives may possess different mechanisms of action or binding modes compared to existing drugs, allowing them to circumvent established resistance mechanisms. nih.gov

Expansion of Chemical Space: The synthesis and characterization of new molecules expand the known "chemical space" available to medicinal chemists. This provides a richer and more diverse toolkit for developing future therapeutics, including for emerging diseases where new chemical scaffolds are urgently needed. numberanalytics.com The pursuit of such compounds fuels innovation in synthetic chemistry and contributes to a deeper fundamental understanding of structure-activity relationships. nih.govnumberanalytics.com

In essence, while this compound itself is currently a data-poor compound, its structural relationship to a pharmacologically rich class of molecules makes it a compelling candidate for future research with the potential to contribute significantly to ongoing drug discovery efforts.

Q & A

Q. How to differentiate the biological activity of this compound from its structural analogs?

  • Methodological Answer :

Comparative Profiling : Test analogs (e.g., 7-Methoxyisoquinoline) in parallel assays for CYP inhibition, antimicrobial activity, and cytotoxicity (MTT assay on HepG2 cells).

Crystallographic Analysis : Resolve co-crystal structures with target enzymes to identify substituent-specific interactions.

Pharmacophore Modeling : Use Schrödinger’s Phase to map essential features (e.g., nitrile position) driving bioactivity. Data from analogs lacking the methoxy group show 10-fold lower potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.